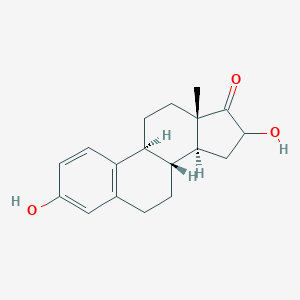
16-Hydroxyestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxyestrone (16-OHE1) is a metabolite of estrogen that has been studied extensively due to its potential role in the development of various diseases, including breast cancer. In
Scientific Research Applications
Interaction with Nuclear Components
16-Hydroxyestrone, a product of estrogen 16α-hydroxylation in humans, is implicated in cell transformation. It forms stable adducts with nuclear components, notably a covalent adduct identified as 3-hydroxy-17β-(2-methoxyethylamino)estra1, 3,5(10)-trien-16-one, indicating a potential role in cellular interactions and transformations (Miyairi, Ichikawa, & Nambara, 1991).
Breast Cancer Risk Association
16α-Hydroxylated estrogen metabolites are associated with breast cancer risk. A study showed that a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone in premenopausal women was associated with a reduced risk of breast cancer, indicating its potential use as a biomarker (Muti et al., 2000).
Antitumor Agent
16α-Hydroxyestrone's role as a potential antitumor agent is highlighted, particularly in relation to breast cancer. It's noted for its involvement in estrogen metabolism, where its balance with other metabolites could be crucial in cancer development and prevention (Bradlow, Sepkovic, Telang, & Osborne, 1999).
Interaction with Estrogen Receptors
16α-Hydroxyestrone exhibits interactions with estrogen receptors (ERs) in human breast cancer cells, different from the classic estradiol-receptor mechanism. It binds covalently to the ER, which may contribute to malignant transformation in estrogen target tissues (Swaneck & Fishman, 1988).
Estrogen Metabolism in Diseases
Elevated levels of 16α-hydroxyestrone have been observed in patients with systemic lupus erythematosus and mammary carcinoma, suggesting its significant role in the pathophysiology of these conditions. This emphasizes the metabolite's broader implications beyond estrogen-related functions (Yu & Fishman, 1985).
Estrogen Physiology and Pathophysiology
16α-Hydroxyestrone's potent uterotropic activity and minimal affinity for human sex hormone-binding globulin indicate its role in hyperestrogenic responses, possibly contributing to the pathology and etiology of diseases like cirrhosis and systemic lupus erythematosus (Fishman & Martucci, 1980).
properties
CAS RN |
18186-49-7 |
|---|---|
Product Name |
16-Hydroxyestrone |
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16?,18+/m1/s1 |
InChI Key |
WPOCIZJTELRQMF-DIQFNYNJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
synonyms |
16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



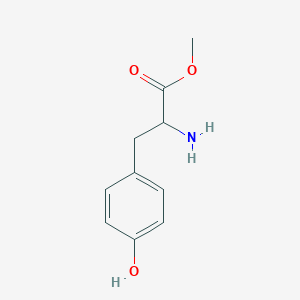
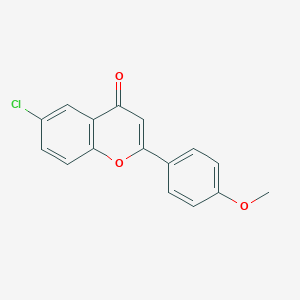
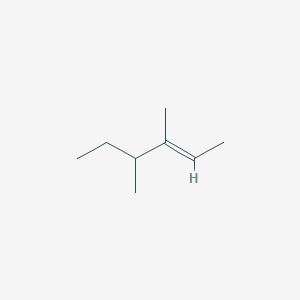
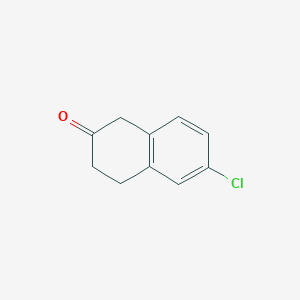
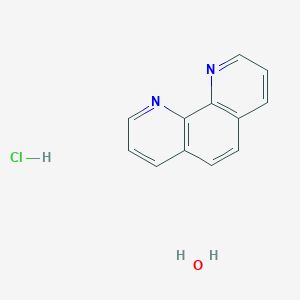
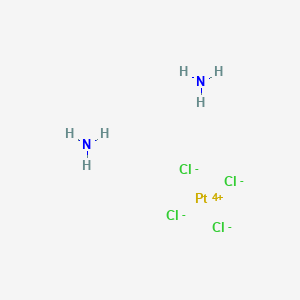
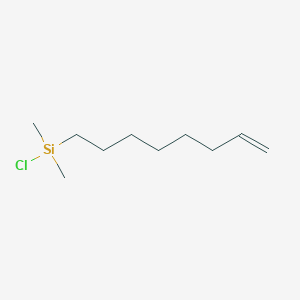
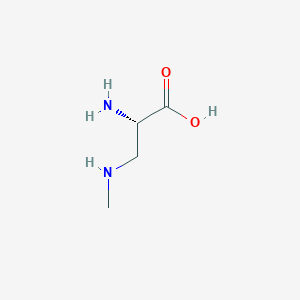
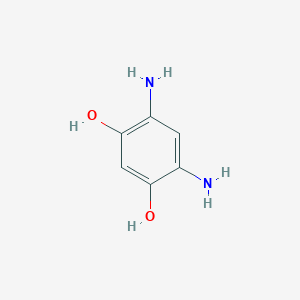
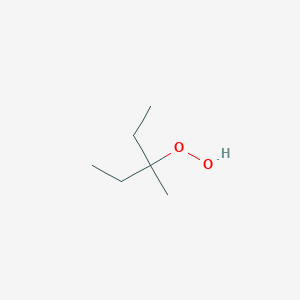
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
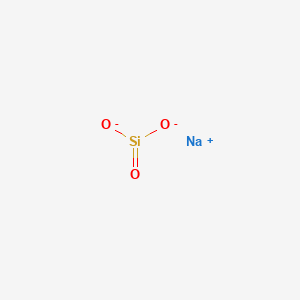

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)